4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine is a chemical compound notable for its structural features and potential applications in various scientific fields. This compound belongs to a class of organic compounds that incorporate piperidine and triazole moieties, which are often associated with biological activity. The compound is characterized by its unique functional groups, which contribute to its reactivity and interactions in biological systems.
The compound is classified as a small molecule and is primarily recognized for its potential pharmaceutical applications. It has been cataloged under various identifiers, including the CAS number 297172-18-0 and the DrugBank accession number DB08118 . The molecular formula for 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine is , with a molecular weight of approximately 166.22 g/mol .
The synthesis of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with piperidine derivatives under controlled conditions to ensure high yield and purity.
The molecular structure of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine features a piperidine ring bonded to a triazole group via a sulfanyl linkage. The structural representation can be summarized as follows:
The compound's structural formula can be represented by the SMILES notation: CNC1=CC(N)=C(SC2=NN=CN2C)C=C1
, indicating the arrangement of atoms within the molecule .
The compound can participate in various chemical reactions typical for both piperidine and triazole derivatives. These include:
The reactivity of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine can be influenced by factors such as solvent choice, temperature, and the presence of catalysts.
The mechanism of action for 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine typically involves interactions at the molecular level with biological targets. This may include:
Studies suggest that compounds with similar structures exhibit significant biological activities such as antifungal or antibacterial properties .
The potential applications of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine span various fields:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3